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3-[(Cyclopropylsulfonyl)amino]benzoic acid

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

This meta-substituted sulfonamidobenzoic acid building block addresses the need for a well-characterized fragment with predictable reactivity for kinase inhibitor synthesis. Procurement managers and researchers gain a validated starting point for fragment-based drug discovery. - Serves as core fragment for AAK1 hinge-binding probes (Kd=8.8 μM precedent). - Meta-carboxylic acid (pKa ~3.97) offers higher coupling efficiency vs. para isomer. - Distinct sulfonamide -NH- donor/acceptor character for SAR expansion over sulfone analogs.

Molecular Formula C10H11NO4S
Molecular Weight 241.27 g/mol
CAS No. 1203110-28-4
Cat. No. B1420035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Cyclopropylsulfonyl)amino]benzoic acid
CAS1203110-28-4
Molecular FormulaC10H11NO4S
Molecular Weight241.27 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-8(6-7)11-16(14,15)9-4-5-9/h1-3,6,9,11H,4-5H2,(H,12,13)
InChIKeyBFNQJTNDRTVEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Cyclopropylsulfonyl)amino]benzoic acid: Identity, Structure & Procurement


3-[(Cyclopropylsulfonyl)amino]benzoic acid (CAS 1203110-28-4) is a sulfonamide-functionalized benzoic acid derivative with molecular formula C₁₀H₁₁NO₄S and a molecular weight of 241.27 g/mol . The compound features a cyclopropylsulfonyl group linked via an -NH- bridge to the meta position of the benzoic acid ring, distinguishing it from direct sulfonyl-linked analogs (e.g., 3-(cyclopropanesulfonyl)benzoic acid, CAS 1545157-36-5) and regioisomeric para-substituted variants (e.g., 4-[(Cyclopropylsulfonyl)amino]benzoic acid, CAS 1145780-12-6) . It is supplied as a research-grade building block with a typical purity specification of 95% .

Building Block
Meta-substituted sulfonamidobenzoic acid scaffold for fragment-based design and SAR exploration
Key Motif
Cyclopropanesulfonamido fragment documented in kinase inhibitor probe development (AAK1 context)
Coupling Handle
Carboxylic acid group amenable to amide coupling, esterification, and bioconjugation workflows

Why Regioisomeric Substitution Is Not Interchangeable


The seemingly minor structural variations among cyclopropylsulfonyl-containing benzoic acid derivatives produce substantial differences in physicochemical properties that directly impact their utility as synthetic building blocks and biological probes. The sulfonamide (-NH-SO₂-) linkage in 3-[(Cyclopropylsulfonyl)amino]benzoic acid introduces an additional hydrogen-bond donor compared to the sulfone (-SO₂-) analog (CAS 1545157-36-5), altering LogD (pH 7.4) and topological polar surface area (tPSA) . Simultaneously, the position of the substitution on the aromatic ring (meta vs. para) shifts the pKa of the carboxylic acid group and modulates the compound's ability to participate in π-stacking interactions . These differences mean that in-class compounds cannot be treated as drop-in replacements for a given synthetic route or structure-activity relationship (SAR) study without risking altered reactivity, solubility, or target engagement. The quantitative evidence below makes the case for deliberate selection of the meta-sulfonamide regioisomer.

Sulfonamide vs. sulfone
The -NH- donor in the sulfonamide linkage may shift hydrogen-bonding profiles and target engagement compared to sulfone analogs (CAS 1545157-36-5)
Meta vs. para regiochemistry
Carboxylic acid pKa and π-stacking capability may differ from para-substituted isomers (CAS 1145780-12-6), potentially altering solubility and reactivity
Sulfonamide vs. sulfamoyl connectivity
LogD and intramolecular interaction patterns may not transfer between C-NH-SO₂-C and C-SO₂-NH-C isomers (CAS 852933-50-7)

Quantitative Differentiation from Closest Structural Analogs


Hydrogen-Bond Donor Capacity of Sulfonamide vs. Sulfone Linkage

3-[(Cyclopropylsulfonyl)amino]benzoic acid contains a secondary sulfonamide (-NH-SO₂-) linkage, whereas 3-(cyclopropanesulfonyl)benzoic acid (CAS 1545157-36-5) contains a direct C-SO₂-C sulfone linkage lacking the -NH- hydrogen-bond donor. This structural difference results in a measurable increase in hydrogen-bond donor count (HBD = 2 for the sulfonamide vs. HBD = 1 for the sulfone analog) and a 0.3-unit decrease in computed LogP, indicating greater hydrophilicity . The additional HBD enables participation in specific hydrogen-bonding networks with biological targets such as kinase hinge regions and enzyme active sites, whereas the sulfone analog is restricted to hydrogen-bond acceptor interactions only .

HBD & tPSA shift
Cross-study comparable
ΔHBD = +1; ΔLogP ≈ -0.33; ΔtPSA ≈ +12 Ų vs. sulfone analog (CAS 1545157-36-5)
Supports broader hydrogen-bonding target space exploration
In silico prediction; experimental confirmation pending
Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Meta vs. Para Carboxylic Acid pKa Shift

The carboxylic acid pKa of 3-[(Cyclopropylsulfonyl)amino]benzoic acid (meta-substituted) is computed as 3.97, whereas the para-substituted regioisomer 4-[(Cyclopropylsulfonyl)amino]benzoic acid (CAS 1145780-12-6) exhibits a predicted pKa of approximately 4.3 due to the differential electron-withdrawing resonance effect of the sulfonamide group at the para position . This 0.33-unit pKa difference is significant at physiological pH (7.4) where both compounds are predominantly deprotonated, but at formulation-relevant pH ranges (pH 4.0–5.5), the meta derivative exists in a measurably higher fraction of the neutral acid form, which can enhance passive membrane permeability in drug delivery applications .

Carboxylic acid pKa
Cross-study comparable
pKa = 3.97 (meta); para isomer pKa ≈ 4.3; ΔpKa ≈ +0.33
Influences pH-dependent solubility and amide coupling reactivity
Computed via JChem; verify experimentally for specific buffer systems
Synthetic Chemistry Bioconjugation pH-Dependent Solubility

LogD Profile vs. Sulfamoyl Positional Isomer for BBB Prediction

3-[(Cyclopropylsulfonyl)amino]benzoic acid (sulfonamide linkage: C-NH-SO₂-C) exhibits a computed LogD (pH 7.4) of -2.40, whereas its sulfamoyl positional isomer 3-(cyclopropylsulfamoyl)benzoic acid (CAS 852933-50-7; linkage: C-SO₂-NH-C) displays a LogD (pH 7.4) of -2.36 . Although the difference appears small (ΔLogD = -0.04), the distribution of ionization between the carboxylic acid and the sulfonamide/sulfamoyl NH protons differs between the two connectivity modes, which can result in divergent intramolecular hydrogen-bonding patterns and differential recognition by efflux transporters such as P-glycoprotein .

LogD (pH 7.4)
Cross-study comparable
LogD = -2.40 vs. sulfamoyl isomer (CAS 852933-50-7) LogD = -2.36; ΔLogD = -0.04
May stratify differently near empirical BBB penetration thresholds
In silico LogD; efflux transporter recognition requires experimental profiling
CNS Drug Discovery ADME Prediction Physicochemical Optimization

Utility as a Cyclopropanesulfonamido Fragment in Chemical Probe Development

The 3-cyclopropanesulfonamidophenyl motif, which corresponds to the aniline-conjugated product of 3-[(Cyclopropylsulfonyl)amino]benzoic acid after decarboxylative coupling, is a critical structural component of SGC-AAK1-1N (CAS 2242913-80-8), a validated negative control probe for the AP2-associated kinase 1 (AAK1) chemical probe program led by the Structural Genomics Consortium (SGC) . SGC-AAK1-1N incorporates the exact N-(3-(cyclopropanesulfonamido)phenyl) fragment and exhibits an AAK1 IC₅₀ of 1.8 μM with a Kd of 8.8 μM . The corresponding active probe SGC-AAK1-1 achieves 270 nM potency, demonstrating that the cyclopropanesulfonamido fragment contributes a tractable binding efficiency that can be optimized from micromolar to nanomolar affinity . In contrast, the regioisomeric para-sulfonamide analogs do not appear in validated SGC probe sets, suggesting that the meta orientation is critical for the AAK1 pharmacophore .

Kinase probe precedent
Class-level inference
SGC-AAK1-1N (bearing meta-cyclopropanesulfonamidophenyl): AAK1 IC₅₀ 1.8 μM; active probe SGC-AAK1-1: 270 nM
Fragment tractability demonstrated; para/sulfone analogs lack equivalent probe validation
Class-level inference from SGC probe set; independent replication advised
Chemical Biology Kinase Probe Development Structural Genomics

High-Confidence Application Scenarios


Fragment-Based Lead Discovery for Kinase and ATP-Binding Proteins

The sulfonamide -NH- donor enables the compound to serve as a core fragment for hinge-binding kinase inhibitors where dual hydrogen-bond donor/acceptor character is required. The SGC-AAK1-1N precedent demonstrates that this fragment, through amide coupling at the carboxylic acid with appropriate aniline partners, yields validated chemical probes with measurable AAK1 binding (Kd = 8.8 μM), offering a structurally characterized starting point for fragment-to-lead optimization campaigns.

Synthesis of Tool Compounds via Carboxylic Acid Conjugation

The meta-carboxylic acid (pKa ~3.97) provides a predictable acid handle for amide coupling, esterification, or bioconjugation under standard carbodiimide (EDC/HOBt) or HATU-mediated conditions. The 0.33-unit lower pKa compared to the para regioisomer translates to higher reactivity at mildly acidic pH, making it the preferred building block when coupling efficiency is sensitive to the carboxylate protonation state.

Antiviral Capsid-Binder Medicinal Chemistry

4-Substituted sulfonamidobenzoic acid derivatives have demonstrated capsid-binding antiviral activity against Coxsackievirus B3 with IC₅₀ values of 4.22–4.29 μM . While the literature precedent focuses on para-substituted variants, the meta-substituted sulfonamide offers an underexplored vector for SAR expansion that may access different capsid interaction surfaces or improve selectivity over host targets, a hypothesis testable using this compound as a direct synthetic input.

NTPDase Inhibitor Fragment Libraries

Sulfamoyl benzamide derivatives containing cyclopropylsulfonamide pharmacophores have been characterized as selective h-NTPDase inhibitors with sub-micromolar potency (e.g., h-NTPDase8 IC₅₀ = 0.28 μM for compound 2d) . 3-[(Cyclopropylsulfonyl)amino]benzoic acid can serve as a versatile intermediate for generating focused libraries of NTPDase-targeted compounds through derivatization of the carboxylic acid, leveraging the established sulfonamide-enzyme interaction motif validated in the h-NTPDase literature.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor discovery
Hinge-binding sulfonamide -NH- donor/acceptor character
Target engagement and fragment-to-lead optimization
Tool compound synthesis via amide coupling
Meta-carboxylic acid pKa ~3.97 for predictable coupling efficiency
Coupling yield and pH-dependent reactivity profiling
Antiviral capsid-binder SAR expansion
Underexplored meta-substituted vector vs. para-substituted literature precedent
Capsid interaction and selectivity over host targets
NTPDase inhibitor fragment libraries
Versatile intermediate leveraging cyclopropylsulfonamide-enzyme interaction motif
h-NTPDase isoform selectivity and derivatization feasibility
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